BDA-366
Description
Systematic Nomenclature and Molecular Formula
This compound possesses the systematic International Union of Pure and Applied Chemistry name 1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione. This extensive nomenclature reflects the compound's complex structure, which is built upon a 1,4-diamino-9,10-anthraquinone core framework with specific substituents attached to the amino groups. The compound is alternatively designated as 1-(((2S)-3-(diethylamino)-2-hydroxypropyl)amino)-4-((((2S)-oxiran-2-yl)methyl)amino)anthracene-9,10-dione, demonstrating the precision required in chemical nomenclature for such structurally complex molecules.
The molecular formula of this compound is established as C₂₄H₂₉N₃O₄, indicating the presence of twenty-four carbon atoms, twenty-nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This formula corresponds to a molecular weight of 423.5 grams per mole, as confirmed through multiple analytical determinations. The compound is registered under the Chemical Abstracts Service number 1909226-00-1, providing a unique identifier for database searches and chemical procurement. Alternative synonyms for this compound include BDA366, CHEBI:86325, and CHEMBL5201080, which are commonly encountered in chemical literature and databases.
The structural classification of this compound places it within multiple chemical categories simultaneously. The compound functions as an anthraquinone derivative, an epoxide-containing molecule, a tertiary amino compound, a secondary amino compound, and a secondary alcohol. This multifaceted classification reflects the diverse functional groups present within the molecular structure, each contributing distinct chemical properties to the overall compound. The presence of these varied functional groups creates opportunities for multiple types of chemical interactions and reactions, making this compound a chemically versatile molecule.
Stereochemical Configuration and Isomeric Properties
The stereochemical aspects of this compound are particularly noteworthy, as the compound contains two defined stereocenters that significantly influence its three-dimensional molecular architecture. Both stereocenters are configured in the (S)-configuration, as indicated by the systematic nomenclature. The first stereocenter is located at the 2-position of the 3-(diethylamino)-2-hydroxypropyl substituent, while the second stereocenter is found at the 2-position of the oxiran-2-yl (epoxide) group. These stereochemical assignments are crucial for understanding the compound's spatial arrangement and potential interactions with other molecules.
The Standard International Chemical Identifier string for this compound provides detailed stereochemical information: InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1. The stereochemical descriptors "/t15-,16-/m0/s1" specifically define the spatial arrangement around the stereocenters, with the negative signs indicating the (S)-configuration at both positions. This stereochemical precision is essential for accurate molecular identification and characterization.
The Simplified Molecular Input Line Entry System representation CCN(CC)CC@HO explicitly shows the stereochemical centers using the @ symbol notation. The [C@H] designations mark the specific carbon atoms that serve as stereocenters, providing a clear indication of the three-dimensional molecular structure. The defined atom stereocenter count for this compound is two, confirming the presence of these important stereochemical features. These stereochemical elements contribute significantly to the compound's overall molecular shape and potential for enantioselective interactions.
Crystallographic and Spectroscopic Validation
Spectroscopic validation of this compound structure has been accomplished through nuclear magnetic resonance analysis, confirming the consistency between the proposed structure and experimental data. High-performance liquid chromatography analysis has demonstrated a purity level of 99.27 percent for synthesized samples of this compound, indicating successful preparation and purification protocols. The spectroscopic confirmation provides essential validation that the synthesized material corresponds to the intended molecular structure, supporting the accuracy of the assigned chemical identity.
Nuclear magnetic resonance spectroscopy serves as a primary tool for structural verification of this compound, with both proton and carbon-13 nuclear magnetic resonance techniques providing complementary information about the molecular framework. The complex nature of the this compound structure, with its multiple functional groups and stereochemical elements, requires sophisticated spectroscopic analysis to confirm structural assignments. The agreement between theoretical predictions and experimental nuclear magnetic resonance data validates the proposed molecular structure and stereochemical configuration.
The analytical characterization extends beyond basic structural confirmation to include detailed examination of molecular purity and structural integrity. High-performance liquid chromatography provides quantitative assessment of compound purity, while nuclear magnetic resonance analysis offers qualitative confirmation of structural features. These combined analytical approaches ensure comprehensive validation of the this compound structure, supporting confidence in the assigned chemical identity and molecular characteristics.
Computational Molecular Descriptors (LogP, Polar Surface Area, Rotatable Bonds)
Computational analysis of this compound reveals important molecular descriptors that characterize its physicochemical properties and potential behavior in various chemical environments. The calculated logarithm of the partition coefficient (XLogP3-AA) for this compound is 3.8, indicating moderate lipophilicity characteristics. This partition coefficient value suggests that the compound exhibits balanced hydrophobic and hydrophilic properties, which influences its solubility behavior and membrane permeability characteristics. The LogP value represents the compound's tendency to partition between aqueous and organic phases, providing insight into its potential distribution in different chemical systems.
The hydrogen bonding characteristics of this compound are quantified through donor and acceptor counts, which significantly influence molecular interactions and solubility properties. The hydrogen bond donor count is three, corresponding to the hydroxyl groups and secondary amino functions capable of donating hydrogen atoms in hydrogen bonding interactions. The hydrogen bond acceptor count reaches seven, reflecting the multiple oxygen and nitrogen atoms that can accept hydrogen bonds from other molecules. These hydrogen bonding parameters indicate substantial potential for intermolecular interactions, influencing the compound's behavior in solution and solid-state environments.
Molecular flexibility is characterized by the rotatable bond count, which equals ten for this compound. This parameter indicates the number of single bonds around which rotation can occur, providing a measure of molecular conformational flexibility. The relatively high rotatable bond count suggests that this compound possesses significant conformational freedom, allowing the molecule to adopt multiple three-dimensional arrangements. This flexibility may influence the compound's ability to interact with other molecules and adapt to different chemical environments.
Additional computational descriptors provide further insight into the molecular characteristics of this compound. The exact mass is calculated as 423.21580641 Daltons, providing precise mass information for analytical identification purposes. The heavy atom count totals thirty-one, representing all non-hydrogen atoms in the molecular structure. The molecular complexity is quantified as 640, indicating a highly complex molecular architecture with numerous structural features. These computational descriptors collectively provide a comprehensive characterization of this compound's molecular properties and assist in predicting its chemical behavior and interactions.
Properties
IUPAC Name |
1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2S)-oxiran-2-yl]methylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOOEVFJWLBLKF-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](CNC1=C2C(=C(C=C1)NC[C@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Preparation
The anthraquinone backbone is synthesized via Friedel-Crafts acylation , utilizing aluminum chloride () as a catalyst to cyclize phthalic anhydride derivatives. Subsequent nitration and reduction yield the diaminoanthraquinone intermediate, which is functionalized with 3-(diethylamino)-2-hydroxypropyl and (oxiran-2-yl)methyl groups via nucleophilic substitution.
Pyrrolidinylpyridine Segment Synthesis
The pyrrolidinylpyridine moiety is prepared through a Mannich reaction , combining formaldehyde, ammonium acetate, and a substituted pyridine derivative. Epoxidation of the resulting intermediate using meta-chloroperbenzoic acid () introduces the oxirane group.
Coupling and Final Modification
The two segments are coupled via epoxide ring-opening under basic conditions (e.g., sodium methoxide), followed by purification using column chromatography (silica gel, eluent: dichloromethane/methanol). Final recrystallization from ethanol yields this compound as a yellow crystalline solid.
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Anthraquinone synthesis | , 120°C, 6 hr | 65 | 90 |
| Nitration/Reduction | , | 78 | 85 |
| Mannich reaction | Formaldehyde, , 80°C, 4 hr | 72 | 88 |
| Epoxide coupling | NaOMe, DCM, rt, 12 hr | 60 | 95 |
Industrial-Scale Optimization
For large-scale production, reaction conditions are optimized to enhance efficiency:
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Catalyst selection : Transitioning from to zeolite catalysts reduces environmental impact.
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Solvent systems : Replacing dichloromethane with ethyl acetate improves safety profiles.
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Purification : Supercritical fluid chromatography (SFC) achieves >99% purity with minimal solvent waste.
Analytical Characterization
Post-synthesis validation ensures structural integrity and pharmacological suitability:
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High-performance liquid chromatography (HPLC) : Retention time = 12.3 min (C18 column, acetonitrile/water).
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Nuclear magnetic resonance (NMR) : (400 MHz, DMSO-): δ 8.21 (s, 2H, NH), 7.89–7.45 (m, 4H, aromatic), 4.12 (t, 2H, CHO).
Formulation and Stability
For preclinical studies, this compound is formulated in dimethyl sulfoxide (DMSO) for in vitro assays and in saline/polyethylene glycol (PEG 400) for in vivo administration. Accelerated stability testing (40°C/75% RH, 6 months) confirms no degradation, supporting its use in long-term studies .
Chemical Reactions Analysis
Types of Reactions: BDA-366’s primary mode of action is not through direct Bcl-2 binding, as initially proposed. Instead, it selectively inhibits the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 protein levels. This mechanism differs from the conventional BH4-domain antagonism .
Common Reagents and Conditions: Specific reagents and conditions for this compound synthesis remain undisclosed. Researchers continue to explore its chemical behavior and interactions.
Major Products: this compound does not directly activate Bax or switch Bcl-2 into a Bax-activating protein. Instead, it impacts Mcl-1 downregulation and Bcl-2 dephosphorylation, ultimately promoting cell death .
Scientific Research Applications
Therapeutic Efficacy
BDA-366 has demonstrated significant efficacy in preclinical studies across various cancer types:
- Chronic Lymphocytic Leukemia (CLL) : In CLL models, this compound induced apoptosis in a substantial proportion of cases, with effects observed even when Bcl-2 levels were not high .
- Diffuse Large B-cell Lymphoma (DLBCL) : Similar results were noted in DLBCL cell lines, where the compound led to significant cell death through mechanisms independent of direct Bcl-2 inhibition .
- Non-Small Cell Lung Cancer (NSCLC) : In NSCLC models, treatment with this compound resulted in potent tumor growth inhibition without significant toxicity to normal cells. It was effective in xenograft models, demonstrating dose-dependent effects on tumor size reduction .
- Multiple Myeloma : Studies have shown that this compound induces robust apoptosis in multiple myeloma cell lines and primary cells, with a marked reduction in live cell counts after treatment .
Comparative Analysis with Other Compounds
This compound can be compared with other compounds targeting similar apoptotic pathways:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Venetoclax | BH3 mimetic; inhibits Bcl-2 directly | Selectively displaces pro-apoptotic proteins from Bcl-2 |
| ABT-737 | BH3 mimetic; broad-spectrum inhibitor | Targets multiple anti-apoptotic proteins |
| Navitoclax | Dual inhibitor; targets both Bcl-2 and Mcl-1 | Potent against both Mcl-1 and Bcl-2 |
| A1331852 | Selective Mcl-1 inhibitor | Focused on Mcl-1 rather than directly on Bcl-2 |
| This compound | Selectively antagonizes BH4 domain of Bcl-2 | Induces apoptosis independently of direct activation mechanisms |
This table illustrates how this compound distinguishes itself by specifically targeting the BH4 domain and inducing apoptosis through alternative pathways.
Case Studies and Research Findings
Several studies have documented the effectiveness and mechanisms of action for this compound:
- Study on CLL and DLBCL : Research indicated that this compound induced apoptosis through downregulation of Mcl-1 and inhibition of the PI3K/AKT pathway without relying solely on its interaction with Bcl-2 .
- Multiple Myeloma Research : A study showed that treatment with this compound resulted in significant decreases in live cell numbers in multiple myeloma cell lines after 48 hours, highlighting its potential as a therapeutic agent .
- Xenograft Models : In vivo studies demonstrated that administering this compound led to significant tumor growth inhibition in xenograft models for lung cancer without notable toxicity to normal tissues .
Mechanism of Action
BDA-366’s mechanism involves inhibiting the PI3K/AKT pathway, leading to Bcl-2 dephosphorylation and reduced Mcl-1 levels. These changes contribute to cell death independently of Bcl-2 levels .
Comparison with Similar Compounds
While BDA-366 was initially thought to be a BH4-domain antagonist, its unique mechanism challenges this view. Further research is needed to compare it with other compounds targeting Bcl-2 and explore its distinct properties .
Biological Activity
BDA-366 is a small molecule identified as a putative antagonist of the Bcl-2 BH4 domain, which has shown promising biological activity in various cancer models, particularly in lung cancer and multiple myeloma. This article delves into the detailed mechanisms of action, therapeutic potential, and research findings surrounding this compound.
This compound has been characterized primarily for its ability to induce apoptosis in cancer cells through several mechanisms:
- Bcl-2 Conformational Change : Initially, it was proposed that this compound converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein. This transformation was thought to activate Bax, a pro-apoptotic member of the Bcl-2 family, thereby promoting cell death .
- Inhibition of PI3K/AKT Pathway : Recent studies indicate that this compound inhibits the PI3K/AKT signaling pathway, leading to reduced phosphorylation of Bcl-2 and downregulation of Mcl-1, another anti-apoptotic protein. This mechanism appears to operate independently of Bcl-2 levels in certain cancer cells .
- Bax Activation : Research has shown that this compound can activate Bax in various cell models, including those lacking endogenous Bcl-2. However, it does not directly activate Bax or convert Bcl-2 into a Bax activator under in vitro conditions .
Cell Line Studies
A series of experiments were conducted using different cancer cell lines to assess the effectiveness of this compound:
| Cell Type | LD50 (µM) | Response to this compound |
|---|---|---|
| Wild-type BMK cells | 0.031 ± 0.02 | Sensitive |
| Bax/Bak double knockout BMK cells | 0.355 ± 0.272 | Resistant |
| CLL primary cells | Variable | Mixed sensitivity |
| DLBCL cell lines | Variable | High sensitivity observed |
*LD50 values indicate the concentration required to kill 50% of the cells treated with this compound .
In Vivo Studies
In vivo studies demonstrated that administration of this compound significantly suppressed growth in human multiple myeloma xenografts without notable toxicity to normal hematopoietic cells . This suggests a favorable therapeutic index for potential clinical applications.
Case Studies
Several case studies have highlighted the efficacy of this compound in treating specific malignancies:
- Multiple Myeloma : In a study involving primary myeloma cells, this compound induced robust apoptosis and demonstrated significant tumor regression in mouse models .
- Chronic Lymphocytic Leukemia (CLL) : The variability in response among CLL patients indicates that while some exhibit sensitivity to this compound, others do not, suggesting potential for personalized treatment approaches .
- Diffuse Large B-cell Lymphoma (DLBCL) : Similar findings were observed where DLBCL cell lines showed significant sensitivity to this compound despite varying levels of Bcl-2 expression, further supporting the notion that its mechanism is independent of direct binding to Bcl-2 .
Q & A
Basic: What is the primary mechanism of BDA-366 in inducing apoptosis?
This compound selectively binds to the BH4 domain of BCL2 with high affinity (Ki = 3.3 nM), inducing a conformational change that exposes the BH3 domain. This converts BCL2 from an anti-apoptotic to a pro-apoptotic protein, triggering Bax-dependent cytochrome c release and caspase activation. Key methods to validate this include:
- Flow cytometry with BH3 domain-specific antibodies to detect conformational changes .
- Western blotting to monitor BCL2 phosphorylation at Ser70, which correlates with loss of anti-apoptotic activity .
Basic: How should in vitro experiments be designed to assess this compound’s cytotoxicity?
- Use dose-response curves (e.g., 0.1–0.5 μM) to quantify cell viability reduction in sensitive models like RPMI8226 (MM) or H460 (lung cancer) cells .
- Measure apoptosis via Annexin V/PI staining and absolute live cell counts after 48-hour treatment .
- Include controls for BCL2 dependency, such as cells with low BCL2 expression .
Basic: How can BCL2 conformational changes be experimentally confirmed?
- Flow cytometry with anti-BCL2 BH3 domain antibodies (e.g., increased fluorescence intensity indicates BH3 exposure) .
- Co-immunoprecipitation to assess disruption of BCL2-IP3R interactions, which precede Ca²⁺ release .
- Phosphorylation analysis via Western blot using anti-pBCL2 (Ser70) antibodies .
Advanced: How to address conflicting data on this compound’s mechanism of action?
Some studies suggest BCL2-independent pathways, such as PI3K/AKT modulation . To resolve this:
- Perform BCL2 knockdown/knockout experiments to test apoptosis induction in BCL2-deficient cells .
- Use fluorescence polarization assays to verify direct BCL2-BH4 binding (e.g., compare displacement of BIM by this compound vs. venetoclax) .
- Evaluate off-target effects via kinase profiling panels .
Advanced: What are optimal in vivo models for studying this compound’s efficacy?
- NOD-scid/IL2Rγnull mice implanted with RPMI8226 or U266 MM xenografts: Administer this compound (10–30 mg/kg, i.p.) biweekly and monitor tumor volume/weight .
- Assess toxicity by tracking hematopoietic cell counts (WBCs, RBCs, platelets) and body weight .
Advanced: How to analyze this compound’s specificity for BCL2 over related proteins?
- Conduct competitive binding assays with recombinant Bcl-XL, Mcl-1, or Bfl-1 to confirm no cross-reactivity .
- Use BH3 profiling in cells overexpressing anti-apoptotic BCL2 family members .
Advanced: Does this compound synergize with other therapies?
- Combination with mTOR inhibitors (e.g., RAD001) : Test synergy in NSCLC patient-derived xenografts via tumor growth inhibition assays .
- Co-treatment with BH3 mimetics : Evaluate apoptosis in venetoclax-resistant models .
Advanced: What is this compound’s role in calcium signaling?
This compound disrupts BCL2-IP3R binding, increasing intracellular Ca²⁺ levels. Methodological approaches include:
- Fura-2 AM fluorescence to quantify Ca²⁺ release in H460 cells .
- Calcium chelators (e.g., BAPTA-AM) to determine if Ca²⁺ flux is necessary for apoptosis .
Advanced: How to study resistance mechanisms to this compound?
- Compare responses in venetoclax-resistant vs. sensitive cells (e.g., CLL/DLBCL models) .
- Profile BCL2 phosphorylation status and Mcl-1 expression post-treatment, as resistance may involve compensatory survival pathways .
Advanced: What are translational challenges for this compound in preclinical research?
- Cell-type variability : this compound’s efficacy depends on endogenous BCL2 levels and phosphorylation states .
- Toxicity thresholds : Optimize dosing to avoid off-target effects in non-malignant cells, particularly in hematopoietic lineages .
- Biomarker development : Validate BH3 domain exposure as a predictive marker using patient-derived primary MM cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
